2-chloro-N-[2-(2-methyl-1H-indol-1-yl)ethyl]-5-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-chloro-N-[2-(2-methyl-1H-indol-1-yl)ethyl]-5-nitrobenzamide is a useful research compound. Its molecular formula is C18H16ClN3O3 and its molecular weight is 357.79. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Hypoxia-Selective Cytotoxicity
Research on derivatives of nitrobenzamides, such as the hypoxia-selective cytotoxin (HSC) 5-[N,N-bis(2-chloroethyl)-amino]-2,4-dinitrobenzamide, indicates that these compounds can selectively target hypoxic tumor cells due to oxygen-inhibited enzymatic reduction of nitro groups to amines or hydroxylamines. Such compounds show promise as antitumor agents, with potential applications in targeting hypoxic zones within tumors, which are often resistant to conventional therapies (Palmer et al., 1995).
Chemical Synthesis and Crystal Engineering
In the realm of crystal engineering and chemical synthesis, studies on the interactions and structural configurations of compounds like 4-nitrobenzamide and 3,5-dinitrobenzoic acid highlight the utility of halogen and hydrogen bonds in designing novel materials. These insights can inform the synthesis and application of "2-chloro-N-[2-(2-methyl-1H-indol-1-yl)ethyl]-5-nitrobenzamide" in materials science, potentially leading to the development of new pharmaceutical formulations or materials with unique chemical properties (Saha et al., 2005).
Drug Metabolism and Pharmacokinetics
The metabolic and pharmacokinetic profile of compounds, such as GW9662 (2-Chloro-5-nitro-N-phenylbenzamide), provides insights into how similar nitrobenzamide derivatives might behave in biological systems. These studies can inform drug design, highlighting the importance of understanding how such compounds are metabolized and their potential bioavailability issues, which could be crucial for the development of "this compound" as a therapeutic agent (Kapetanovic et al., 2012).
Environmental and Photocatalytic Applications
Research on the environmental behavior and photocatalytic degradation of compounds like fomesafen and propyzamide sheds light on the potential environmental impact and degradation pathways of "this compound". Understanding these pathways can inform environmental risk assessments and the development of remediation strategies for similar compounds (Guo et al., 2004; Torimoto et al., 1996).
Properties
IUPAC Name |
2-chloro-N-[2-(2-methylindol-1-yl)ethyl]-5-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3/c1-12-10-13-4-2-3-5-17(13)21(12)9-8-20-18(23)15-11-14(22(24)25)6-7-16(15)19/h2-7,10-11H,8-9H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BILRZIRGEIQTDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2N1CCNC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.